

Application Notes and Protocols: In Vivo Imaging Using IR-825-Loaded Nanoparticles

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Compound of Interest

Compound Name: IR-825

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Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and low autofluorescence. The NIR dye **IR-825**, when encapsulated within nanoparticles, becomes a stable and effective probe for non-invasive imaging. These nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, making them valuable tools for cancer research and the development of targeted drug delivery systems.^[1] This document provides a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo imaging of **IR-825**-loaded nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of IR-825-Loaded Nanoparticles

This table presents typical physicochemical characteristics of liposomal and polymeric nanoparticles loaded with **IR-825**. The data is synthesized from representative studies to provide a benchmark for formulation.

Parameter	Liposomal Nanoparticles	Polymeric (PLGA) Nanoparticles
Average Diameter (nm)	~150	152.0 ± 58.08
Polydispersity Index (PDI)	< 0.2	Not Specified
Zeta Potential (mV)	Negative	Not Specified
Drug Loading Rate (%)	Not Specified	~21.0%

Data are representative values from literature.[\[2\]](#)[\[3\]](#)

Table 2: In Vivo Imaging and Biodistribution Parameters

This table summarizes key parameters for conducting in vivo imaging and ex vivo biodistribution studies using **IR-825**-loaded nanoparticles in a murine tumor model.

Parameter	Value/Range
Animal Model	Tumor-bearing nude mice
Administration Route	Intravenous (tail vein) injection
Recommended Dose	1.0 mg·kg ⁻¹ body weight
Imaging Time Points	2, 4, 24, 48, and 72 hours post-injection
Peak Tumor Accumulation	~24 hours post-injection
Primary Organs of Accumulation (Ex vivo)	Tumor, Liver, Spleen, Kidneys

Parameters are based on common practices described in referenced studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Formulation of IR-825-Loaded Liposomal Nanoparticles

This protocol describes the preparation of **IR-825**-loaded liposomes using the thin-film hydration method.

Materials:

- 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
- 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DMPG)
- Cholesterol (Chol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- **IR-825** dye
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Dissolve DMPC, DMPG, Chol, and DOPE in chloroform in a round-bottom flask.
- Add **IR-825** to the lipid solution and mix thoroughly.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Hydrate the lipid film with PBS (pH 7.4) by vortexing.
- To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Remove unloaded **IR-825** by dialysis against PBS.

Characterization of IR-825-Loaded Nanoparticles

a) Size and Zeta Potential:

- Dilute the nanoparticle suspension in deionized water.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[3]

b) Morphology:

- Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[\[7\]](#)

c) **IR-825** Encapsulation Efficiency:

- Separate the nanoparticles from the aqueous solution containing unencapsulated dye by centrifugation or dialysis.
- Quantify the amount of **IR-825** in the supernatant and within the nanoparticles using UV-Vis spectroscopy.
- Calculate the encapsulation efficiency as: $(\text{Mass of IR-825 in nanoparticles} / \text{Total mass of IR-825}) \times 100\%$.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines the procedure for in vivo imaging of tumor-bearing mice injected with **IR-825**-loaded nanoparticles.

Animal Model:

- Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors. Tumor models can be established by injecting cancer cells (e.g., U14, BT-474) subcutaneously.

Procedure:

- Anesthetize the tumor-bearing mouse using isoflurane.
- Administer the **IR-825**-loaded nanoparticle suspension intravenously via the tail vein.
- Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Lumina).
- Acquire fluorescence images at various time points (e.g., 2, 4, 24, 48, 72 hours) post-injection.
- Imaging Parameters:

- Excitation Wavelength: ~780 nm
- Emission Filter: ~830 nm
- Analyze the fluorescence intensity in the tumor region of interest (ROI) over time to determine the optimal imaging window.

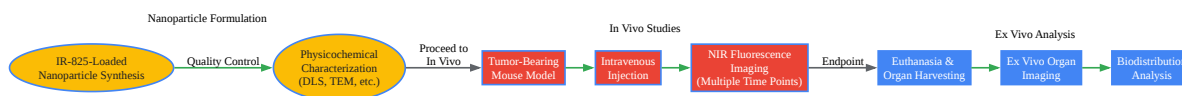
Ex Vivo Biodistribution Analysis

This protocol describes the analysis of nanoparticle distribution in various organs after the final in vivo imaging time point.

Procedure:

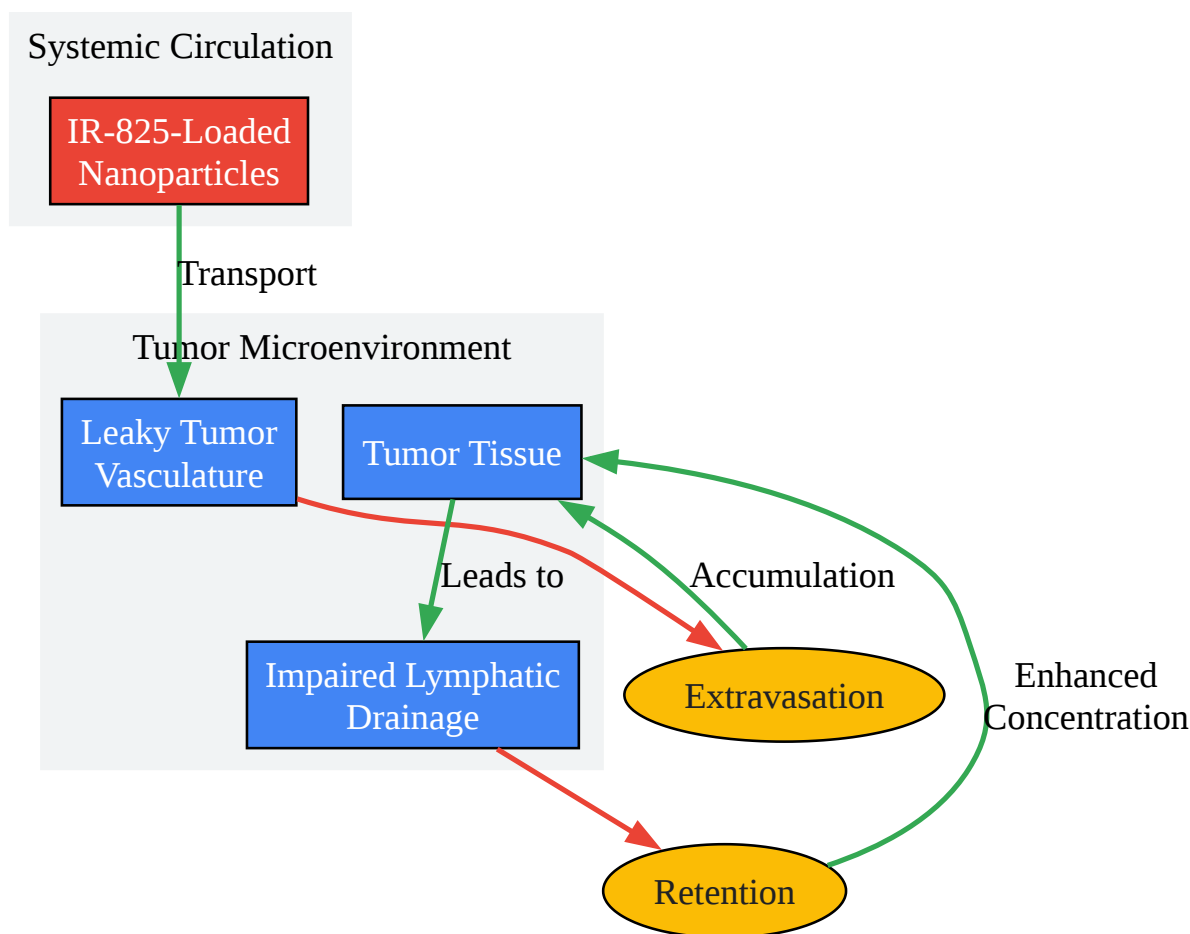
- Euthanize the mouse at the study endpoint (e.g., 72 hours post-injection).
- Excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).
- Arrange the excised organs in the in vivo imaging system.
- Acquire fluorescence images of the organs using the same imaging parameters as the in vivo study.
- Quantify the average radiant efficiency in each organ to determine the biodistribution profile of the **IR-825**-loaded nanoparticles.[8]

Mandatory Visualization



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Caption: Experimental workflow for in vivo imaging with **IR-825**-loaded nanoparticles.



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